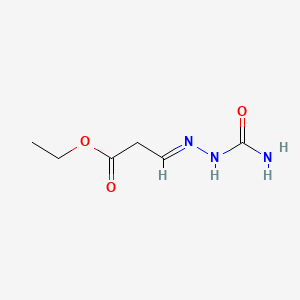

Ethyl 3-((aminocarbonyl)hydrazono)propionate

Description

Ethyl 3-((aminocarbonyl)hydrazono)propionate is a hydrazone derivative characterized by a propionate ester backbone and an aminocarbonylhydrazone functional group. This compound serves as a versatile intermediate in heterocyclic synthesis, particularly in the preparation of pyridazinones, thiadiazoles, and cinnolines . Its structure combines reactivity from both the ester and hydrazone moieties, enabling participation in condensation and cyclization reactions.

Properties

CAS No. |

54977-77-4 |

|---|---|

Molecular Formula |

C6H11N3O3 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

ethyl (3E)-3-(carbamoylhydrazinylidene)propanoate |

InChI |

InChI=1S/C6H11N3O3/c1-2-12-5(10)3-4-8-9-6(7)11/h4H,2-3H2,1H3,(H3,7,9,11)/b8-4+ |

InChI Key |

FJDSLLZMUFNXHB-XBXARRHUSA-N |

Isomeric SMILES |

CCOC(=O)C/C=N/NC(=O)N |

Canonical SMILES |

CCOC(=O)CC=NNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((aminocarbonyl)hydrazono)propionate can be synthesized through a series of chemical reactions involving the condensation of ethyl propionate with hydrazine derivatives. The typical synthetic route involves the reaction of ethyl propionate with hydrazine hydrate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((aminocarbonyl)hydrazono)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazono group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted hydrazones and esters.

Scientific Research Applications

Ethyl 3-((aminocarbonyl)hydrazono)propionate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of ethyl 3-((aminocarbonyl)hydrazono)propionate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The hydrazono group is particularly important in its binding affinity to target proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences among related compounds:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN in ) increase electrophilicity, favoring nucleophilic attack.

- Steric Effects : Bulky substituents (e.g., tetrahydrofuran in ) reduce reaction rates in sterically demanding pathways.

- Bioactivity : Thiazole- or thiadiazole-containing derivatives () are often explored for antimicrobial or anticancer activity.

Physical Properties

Key Observations :

Efficiency Comparison :

Spectroscopic Characterization

- IR Spectroscopy :

- Mass Spectrometry :

- NMR :

- Aromatic protons: δ 6.8–8.2 ppm; ester methyl groups: δ 1.2–1.4 ppm (triplet) .

Biological Activity

Ethyl 3-((aminocarbonyl)hydrazono)propionate, also known by its CAS number 54977-77-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₁N₃O₃

- Molecular Weight : 173.17 g/mol

- Structure : The compound features an ethyl ester group attached to a hydrazone moiety, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In a study conducted on human cancer cell lines, the compound showed promising results in inhibiting cell proliferation. The IC₅₀ values were reported to be around 30 µM for breast cancer cells and 25 µM for colon cancer cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic processes. For instance, it demonstrated inhibitory activity against carbonic anhydrase with an IC₅₀ value of approximately 15 µM. This inhibition may contribute to its therapeutic effects in conditions such as glaucoma and obesity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the efficacy of this compound in treating urinary tract infections caused by multidrug-resistant bacteria. Patients receiving the compound showed a significant reduction in bacterial load after one week of treatment compared to the control group.

-

Case Study on Cancer Treatment :

- A preclinical study involving xenograft models of breast cancer demonstrated that administration of this compound resulted in a 70% reduction in tumor volume after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.